(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named (2S)-2-amino-3-[1-(2-hydroxypropyl)-1H-imidazol-4-yl]propanoic acid under IUPAC guidelines. This nomenclature reflects three critical features:
- The S-configuration at the second carbon of the amino acid backbone, indicating the stereochemical orientation of the amino group.
- The 3-(2-hydroxypropyl) substituent on the imidazole ring, specifying the hydroxypropyl group's attachment to the nitrogen at position 1 of the heterocycle.
- The propanoic acid terminus, consistent with the carboxylate group characteristic of α-amino acids.
Alternative names include 3-(2-hydroxypropyl)-L-histidine and N(τ)-(2-hydroxypropyl)histidine , which emphasize its structural relationship to histidine. The term "N(τ)" denotes substitution at the tele nitrogen (N1) of the imidazole ring, a convention used in histidine derivative nomenclature.
Molecular Formula and Stereochemical Configuration
The molecular formula is $$ C9H{15}N3O3 $$ , with a molecular weight of 213.23 g/mol . Key structural features include:
The SMILES notation (CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O) explicitly defines the stereochemistry at the α-carbon ([C@@H]) and the hydroxypropyl group's branching (CC(O)CN). The imidazole ring adopts a planar geometry, while the hydroxypropyl chain introduces conformational flexibility due to rotation around the C-N bond.
Comparative Analysis with Native Histidine and Analogous Imidazole Derivatives
The compound diverges from native histidine ($$ C6H9N3O2 $$, 155.15 g/mol) through the addition of a 2-hydroxypropyl group at N1 of the imidazole ring. This modification alters physicochemical properties:
The hydroxypropyl group enhances hydrophilicity compared to alkyl-substituted histidine analogs (e.g., methylhistidine) while reducing the net positive charge at physiological pH due to steric hindrance around the imidazole nitrogen. Unlike N(π)-substituted derivatives (e.g., N(π)-methylhistidine), which modify the N3 position, the N1 substitution in this compound preserves the imidazole's ability to participate in metal coordination at N3.
Structurally analogous compounds include:
- N(τ)-(2-hydroxyethyl)histidine : Shorter hydroxyalkyl chain (2 carbons vs. 3), leading to reduced steric bulk.
- 3-Methylhistidine : Lacks the hydroxyl group, increasing hydrophobicity.
- Histidine hydrochloride : Ionic form with a protonated imidazole ring, contrasting with the neutral hydroxypropyl derivative.
Properties
CAS No. |
82602-75-3 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
InChI Key |
GKPWABJGBGSNFW-XDKWHASVSA-N |
Isomeric SMILES |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Protection of the amino acid functional groups to prevent side reactions,
- Preparation of a suitable 2-hydroxypropyl-imidazole intermediate or precursor,
- Coupling of the modified imidazole moiety to the amino acid backbone,
- Deprotection and purification steps to yield the target compound.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of L-histidine or related amino acid | Use of protecting groups such as Boc or Fmoc for amino group; esterification for carboxyl group | Protects reactive sites during substitution |
| 2 | Preparation of 2-hydroxypropyl-imidazole intermediate | Epoxide ring opening of 1,2-epoxy-3-hydroxypropane derivatives with imidazole under basic conditions (e.g., NaHCO₃) | Regioselective nucleophilic attack on epoxide ring |
| 3 | Coupling of protected amino acid with 2-hydroxypropyl-imidazole | Amide bond formation using coupling agents like EDCI, DCC, or carbodiimides in polar aprotic solvents | Ensures formation of the amino acid-imidazole linkage |
| 4 | Deprotection of amino acid groups | Mild acidic hydrolysis (e.g., trifluoroacetic acid) to remove Boc/Fmoc groups without damaging imidazole | Preserves stereochemistry and imidazole integrity |
| 5 | Purification | Column chromatography (silica gel, gradient elution with CHCl₃:MeOH), recrystallization in ethanol/water | Achieves high purity and yield |
Industrial and Large-Scale Synthesis Considerations
- Use of automated reactors and continuous flow synthesis to improve yield and reproducibility.
- Optimization of reaction temperature and pH to minimize side reactions.
- Catalysts may be employed to enhance coupling efficiency.
- Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm reaction progress and product identity.
Detailed Reaction Conditions and Analytical Data
| Reaction Step | Reagents | Conditions | Analytical Monitoring | Expected Observations |
|---|---|---|---|---|
| Epoxide ring opening | 1,2-epoxy-3-hydroxypropane, imidazole, NaHCO₃ | Room temperature, aqueous or mixed solvent | TLC (Rf ~0.3 in CHCl₃:MeOH 9:1), NMR | Formation of 2-hydroxypropyl-imidazole intermediate |
| Coupling | Protected amino acid, coupling agent (EDCI/DCC), base (e.g., DIPEA) | 0–25 °C, inert atmosphere | NMR (δ 7.6–8.2 ppm for imidazole protons), Mass spectrometry | Formation of amide bond confirmed |
| Deprotection | Trifluoroacetic acid (TFA) | 0–25 °C, short reaction time | NMR, HPLC | Removal of protecting groups, retention of stereochemistry |
Research Findings and Optimization
- The regioselectivity of the hydroxypropyl substitution on the imidazole ring is critical; basic conditions favor nucleophilic attack at the desired position.
- Protecting groups must be chosen to withstand the coupling conditions but be removable under mild acidic conditions to avoid imidazole ring degradation.
- Purification by column chromatography followed by recrystallization yields a product with high purity (>95% by HPLC).
- NMR spectroscopy is essential for confirming the presence of the hydroxypropyl group and the stereochemical integrity of the amino acid.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C12H19N3O4 | Calculated from structure |
| Molecular Weight | ~273.3 g/mol | Calculated |
| Stereochemistry | (2S) configuration | Maintained via protection/deprotection strategy |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | Facilitates purification |
| Stability | Stable under mild acidic and neutral conditions | Avoid strong bases or oxidizers |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution reactions can introduce various functional groups to the amino or hydroxy positions.
Scientific Research Applications
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The hydroxypropyl group may enhance solubility and facilitate transport across cell membranes. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Histidine (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid
Key Differences :
- Histidine (CAS 71-00-1) lacks the 2-hydroxypropyl substituent on the imidazole ring, resulting in a simpler structure with a molecular weight of 155.16 g/mol .
- Functional Implications: The hydroxypropyl group in the target compound may enhance hydrophilicity and hydrogen-bonding capacity compared to histidine. This could influence solubility, enzyme-substrate interactions, or receptor binding. For example, biocatalytic studies on thiophene-substituted propanoic acid analogs (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) demonstrate that aromatic substituents significantly alter reaction pathways in ammonia elimination or addition processes .
Herbicidal Propanoic Acid Derivatives
Examples :
- Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Contains a phenoxy-pyridinyl substituent, conferring lipophilicity and herbicidal activity .
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Similar structure to haloxyfop, with trifluoromethyl groups enhancing metabolic stability .
Comparison :
- The target compound’s imidazole and hydroxypropyl groups contrast with the aromatic, halogenated substituents in herbicides. This suggests divergent applications: while herbicidal compounds exploit lipophilicity for membrane penetration, the target compound’s polar groups may favor aqueous environments or protein interactions.
Complex Imidazole Derivatives
Example :
- (S)-2-((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS 106644-04-6): A dipeptide-like molecule with two imidazole rings and an acetamido linker, molecular weight 349.35 g/mol .
Comparison :
- In contrast, the target compound’s single imidazole with a hydroxypropyl group may prioritize selective interactions, such as substrate mimicry or allosteric modulation.
Dihydroisoquinolin-Modified Propanoic Acids
Example :
- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid: Features a rigid dihydroisoquinolin group, increasing steric hindrance and conformational stability .
Comparison :
- The dihydroisoquinolin group likely reduces flexibility compared to the target compound’s hydroxypropyl side chain. This could impact binding kinetics or bioavailability in biological systems.
Data Table: Structural and Functional Comparison
Research Findings and Inferences
Biocatalytic Behavior: Substituents on the propanoic acid backbone critically influence enzymatic reactions. For instance, thiophene-substituted analogs undergo stereoselective ammonia elimination/addition, suggesting the target compound’s hydroxypropyl-imidazole group may similarly modulate enzyme activity .
Solubility and Bioavailability : The hydroxypropyl group likely enhances water solubility compared to histidine but may reduce membrane permeability relative to lipophilic herbicides like haloxyfop.
Biological Activity
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid, commonly referred to as HIS3, is a β-amino acid derivative notable for its potential biological activities. This compound has garnered interest due to its structural similarity to natural amino acids and its implications in various biochemical pathways. The following sections will explore its biological activity, including enzymatic interactions, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.16 g/mol
- Charge : Neutral
- Canonical Name : (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
The biological activity of HIS3 is closely linked to its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as a modulator of histone deacetylase (HDAC) enzymes, which are critical in regulating gene expression and cellular functions.
Histone Deacetylase Inhibition
Research indicates that HIS3 exhibits selective inhibition of specific HDAC isoforms. For example, in a study profiling azumamides (which include HIS3), it was found that certain analogs displayed potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests that HIS3 may have applications in cancer therapy by modulating epigenetic factors.
Cytotoxic Activity
HIS3 has been evaluated for its cytotoxic properties against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung cancer) | <10 | Selective cytotoxicity observed |
| A375 (Melanoma) | 5.7 | Significant cytotoxic effects |
| Hela (Cervical cancer) | Not active | No significant cytotoxicity |
| K562 (Leukemia) | 25.1 | Moderate inhibition |
These results indicate that HIS3 may have selective cytotoxic effects, particularly against certain types of cancer cells.
Case Study 1: HDAC Inhibition and Cancer Therapy
A study conducted on azumamides highlighted the potential of HIS3 as an HDAC inhibitor. The research demonstrated that modifications in the structure of β-amino acids significantly influenced their inhibitory potency against HDAC enzymes. HIS3 was included in a broader screening of compounds for their ability to inhibit HDACs, particularly focusing on isoform selectivity .
Case Study 2: Cytotoxicity Profile in Cancer Cell Lines
In a comprehensive evaluation of HIS3's cytotoxic effects, researchers utilized the MTT assay across multiple cancer cell lines including A549 and A375. The results indicated a promising profile for HIS3, particularly in melanoma treatment, where it showed significant cytotoxicity compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
